![molecular formula C6H13N B1315356 N-propylcyclopropanamine CAS No. 73121-93-4](/img/structure/B1315356.png)
N-propylcyclopropanamine
Overview
Description
N-propylcyclopropanamine is a chemical compound with the molecular formula C6H13N . It has a molecular weight of 99.18 . The IUPAC name for this compound is N-propylcyclopropanamine . The InChI code for N-propylcyclopropanamine is 1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 .
Molecular Structure Analysis
The molecular structure of N-propylcyclopropanamine consists of a cyclopropane ring with a propyl group and an amine group attached . The exact structure can be represented by the InChI code: 1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 .
Physical And Chemical Properties Analysis
N-propylcyclopropanamine has a molecular weight of 99.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of N-propylcyclopropanamine are 99.104799419 g/mol . The topological polar surface area is 12 Ų . It has a heavy atom count of 7 .
Scientific Research Applications
Analytical Characterization and Synthesis
Analytical Profiles in Biological Matrices : A study by De Paoli et al. (2013) focused on characterizing psychoactive arylcyclohexylamines, closely related to N-propylcyclopropanamine, using various analytical methods. They developed a method for the qualitative and quantitative analysis of these compounds in biological fluids (De Paoli et al., 2013).
Syntheses and Analytical Characterizations : Wallach et al. (2016) described the syntheses of N-alkyl-arylcyclohexylamines, including N-propyl variants, providing valuable insights into their structural and analytical properties (Wallach et al., 2016).
Biological and Neurological Applications
Neuroprotective Effects of Metabolites : Jiang et al. (2016) explored the neuroprotective effects of clozapine metabolites. Although not directly linked to N-propylcyclopropanamine, this research highlights the broader context of cyclopropylamine derivatives in neuroprotection (Jiang et al., 2016).
Impact on Nerve Cells in Zebrafish : A study by Zhang Jie et al. (2009) used Trans-2-phenylcyclopropylamine, a compound related to N-propylcyclopropanamine, to explore its effects on nerve cells in zebrafish, shedding light on the molecular mechanisms of its action (Zhang Jie et al., 2009).
Miscellaneous Applications
Use in Imaging Studies : Narendran et al. (2010) conducted a study using a compound similar to N-propylcyclopropanamine, demonstrating its potential in imaging dopamine receptors in the human brain (Narendran et al., 2010).
- (2017) explored the therapeutic effects of psilocybin, a serotonergic hallucinogen. While not directly related to N-propylcyclopropanamine, this research offers insight into the potential therapeutic applications of hallucinogenic compounds in general, which could be relevant for similar structures like N-propylcyclopropanamine (Johnson & Griffiths, 2017).
Chemical Neuroscience
- DARK Classics in Chemical Neuroscience : Lakstygal et al. (2019) discussed the use and clinical importance of anticholinergic drugs, including compounds structurally similar to N-propylcyclopropanamine, providing a broader understanding of how such compounds can modulate the central nervous system (Lakstygal et al., 2019)
Mechanism of Action
Mode of Action
It’s structurally similar compound, cyclopropylamine, has been reported to interact with cytochrome p450 enzymes . It inactivates these enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme
Biochemical Pathways
Cyclopropylamine is known to inhibit quinoprotein methylamine dehydrogenase from Paracoccus denitrificans
properties
IUPAC Name |
N-propylcyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOWJXCNVJBLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477430 | |
Record name | N-propylcyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylcyclopropanamine | |
CAS RN |
73121-93-4 | |
Record name | N-propylcyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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